TTK Degradation Potency in COLO-205 Colorectal Cancer Cells: Degrader-1 vs. Degrader-2
PROTAC TTK degrader-1 (compound 8e) achieves a DC50 of 1.7 nM in COLO-205 human colorectal cancer cells, compared to 3.1 nM for its closest in-class analog, PROTAC TTK degrader-2 (compound 8j), representing a 1.8-fold greater degradation potency in the same assay under identical conditions [1]. Both compounds were evaluated in the same study (Lu et al., J Med Chem 2022) in COLO-205 cells following 6 h treatment, with TTK protein levels quantified by Western blot .
| Evidence Dimension | TTK protein degradation potency (DC50) in COLO-205 colorectal cancer cells |
|---|---|
| Target Compound Data | DC50 = 1.7 nM |
| Comparator Or Baseline | PROTAC TTK degrader-2 (8j): DC50 = 3.1 nM |
| Quantified Difference | 1.8-fold more potent (1.7 vs. 3.1 nM) |
| Conditions | COLO-205 human colorectal cancer cells; 6 h treatment; TTK protein levels quantified by Western blot; study Lu et al., J Med Chem 2022 |
Why This Matters
A 1.8-fold lower DC50 translates to achieving equivalent target degradation at nearly half the concentration, which directly impacts dose selection, therapeutic window calculations, and cost-per-experiment in procurement planning.
- [1] Lu J, Huang Y, Huang J, et al. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders. J Med Chem. 2022;65(3):2313-2328. PubMed Abstract: PMID 35084180; DC50 values for 8e (1.7 nM) and 8j (3.1 nM) in COLO-205. View Source
